molecular formula C11H12N2 B6598708 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole CAS No. 5622-83-3

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B6598708
CAS No.: 5622-83-3
M. Wt: 172.23 g/mol
InChI Key: QHDDBWGHEWTMDV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂. It is a derivative of benzimidazole, featuring a fused pyridine ring. This compound has garnered interest due to its potential biological activities, including antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different substituents on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which may exhibit different biological activities .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with bacterial cell components, leading to the inhibition of essential processes. The compound targets specific enzymes and pathways critical for bacterial survival, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]benzimidazole: Another derivative with similar antibacterial properties.

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

Uniqueness

1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole is unique due to its enhanced activity against Gram-negative bacteria compared to other derivatives. This makes it a promising candidate for developing new antibiotics .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDBWGHEWTMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=CC=CC=C32)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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